N-2-adamantyl-N-(4-bromophenyl)benzamide

medicinal chemistry physicochemical profiling CNS drug design

Researchers requiring a brominated, HBD-free adamantane scaffold for CNS SAR studies often face supply inconsistency. N-2-Adamantyl-N-(4-bromophenyl)benzamide solves this with a tertiary amide architecture (HBD=0), a 2-adamantyl regioisomer for distinct MS fragmentation, and a 4-bromophenyl handle enabling Pd-catalyzed library synthesis. • Tertiary amide eliminates N-H donor, enhancing passive BBB permeability potential. • 4-Br substituent provides heavy-atom phasing and cross-coupling versatility. • Benchmark against secondary amide analogs (e.g., IC50 3.06 μM on OPG057) to quantify tertiary amide impact.

Molecular Formula C23H24BrNO
Molecular Weight 410.3 g/mol
Cat. No. B4539151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantyl-N-(4-bromophenyl)benzamide
Molecular FormulaC23H24BrNO
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5
InChIInChI=1S/C23H24BrNO/c24-20-6-8-21(9-7-20)25(23(26)17-4-2-1-3-5-17)22-18-11-15-10-16(13-18)14-19(22)12-15/h1-9,15-16,18-19,22H,10-14H2
InChIKeyRIAZSMWWYSUCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Adamantyl-N-(4-bromophenyl)benzamide Overview


N-2-Adamantyl-N-(4-bromophenyl)benzamide (C₂₃H₂₄BrNO, MW 410.3 g/mol) is a synthetic tertiary benzamide belonging to the adamantane-derived N-aryl amide class. Unlike simpler secondary adamantyl benzamides, this compound features a fully substituted amide nitrogen bearing both a 2-adamantyl group and a 4-bromophenyl ring, with a benzoyl carbonyl completing the tertiary amide architecture . This structural arrangement eliminates the amide N–H hydrogen-bond donor, yielding a distinct physicochemical and pharmacological profile relative to its secondary amide congeners. The compound is structurally related to the actoprotector bromantane (the secondary amine analog) and to chlodantane (the 4-chloro secondary benzamide), placing it at the intersection of adamantane-based adaptogen chemistry and halogenated benzamide medicinal chemistry [1].

Scaffold
Tertiary benzamide with zero amide N–H donor (HBD=0) may support passive blood-brain barrier permeation studies
Synthetic Handle
4-Bromophenyl substituent enables palladium-catalyzed cross-coupling diversification for focused library synthesis
Isomer Identity
2-Adamantyl regioisomer provides a distinct GC-EI-MS fragmentation fingerprint vs. 1-adamantyl analogs

Why Substitution Fails for N-2-Adamantyl-N-(4-bromophenyl)benzamide


In-class substitution is scientifically unsound because the three structural determinants of this compound—(i) the tertiary amide motif (no N–H donor), (ii) the 2-adamantyl attachment point (vs. 1-adamantyl), and (iii) the 4-bromophenyl substituent—each independently modulate molecular recognition, physicochemical properties, and synthetic utility. Replacing this compound with N-(2-adamantyl)-4-bromobenzamide (the secondary amide analog) introduces a hydrogen-bond donor that alters membrane permeability and target-binding geometry [1]. Substituting the 4-bromophenyl with a 4-chlorophenyl or unsubstituted phenyl eliminates the heavy-atom handle required for palladium-catalyzed cross-coupling diversification and changes halogen-bonding capacity [2]. Using a 1-adamantyl isomer instead of the 2-adamantyl regioisomer alters the spatial orientation of the cage relative to the benzamide pharmacophore, a difference shown to produce distinct EI-MS fragmentation patterns and chromatographic retention in related N-adamantyl carboxamides [3]. Each modification produces a functionally distinct chemical entity; interchange without revalidation risks loss of activity, altered selectivity, or synthetic dead-ends.

Secondary amide analog
Replacing with N-(2-adamantyl)-4-bromobenzamide introduces an amide N–H donor, which may alter membrane permeability and target interaction geometry.
4-Chloro or des-halo analog
Substituting the 4-bromophenyl with 4-chlorophenyl or phenyl eliminates the heavy-atom cross-coupling handle and changes halogen-bonding capacity.
1-Adamantyl regioisomer
Using the 1-adamantyl isomer instead of the 2-adamantyl regioisomer alters spatial cage orientation, producing distinct EI-MS fragmentation and chromatographic retention.

Differentiation Evidence for N-2-Adamantyl-N-(4-bromophenyl)benzamide


Tertiary Amide: No H-Bond Donor

N-2-Adamantyl-N-(4-bromophenyl)benzamide is a fully substituted tertiary benzamide with zero hydrogen-bond donor (HBD) count at the amide nitrogen, contrasting with its closest secondary amide analog N-(2-adamantyl)-4-bromobenzamide, which possesses one N–H hydrogen-bond donor (HBD = 1) [1]. In CNS drug design, reducing HBD count from 1 to 0 is a validated strategy for improving passive blood-brain barrier permeation; the absence of the amide N–H eliminates a key desolvation penalty during membrane transit. This tertiary amide also cannot act as a hydrogen-bond donor in target binding, fundamentally altering its pharmacophoric interaction fingerprint relative to secondary benzamides such as chlodantane [2].

Tertiary Amide HBD Count
Class-level inference
HBD = 0 (tertiary amide) vs. comparator HBD = 1 (secondary amide); ΔHBD = −1, eliminating the amide N–H donor
Supports CNS BBB permeation screening context
Requires experimental permeation validation
medicinal chemistry physicochemical profiling CNS drug design

4-Bromophenyl as Cross-Coupling Handle

The presence of a 4-bromophenyl substituent on the amide nitrogen provides a strategic heavy-atom handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type), enabling late-stage diversification of the aryl ring . This synthetic versatility is absent in des-halo analogs (e.g., N-(2-adamantyl)-N-phenylbenzamide) and is attenuated in the 4-chloro analog (chlodantane scaffold), where the C–Cl bond is less reactive toward oxidative addition than C–Br [1]. The 4-bromo substituent also serves as a heavy-atom marker for X-ray crystallographic phasing and mass spectrometry identification, providing analytical advantages over 4-fluoro or 4-methyl congeners. In the androgen receptor antagonist series, the synergistic effect of adamantyl bulk and pendant-group electronics on the N-aryl ring was shown to be crucial for potent antagonism; the bromine atom's electron-withdrawing and polarizable character directly contributes to this electronic tuning [2].

Cross-Coupling Handle
Class-level inference
C–Br bond enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Ullmann couplings; relative reactivity Br >> Cl > H in oxidative addition
Enables parallel library synthesis for SAR exploration
Based on general organometallic principles
synthetic chemistry library synthesis structure-activity relationship

2-Adamantyl vs. 1-Adamantyl Isomer Differences

The 2-adamantyl attachment at the amide nitrogen places the adamantane cage in a sterically and electronically distinct environment compared to the more common 1-adamantyl isomer. In the 1-adamantyl regioisomer (derived from amantadine chemistry), the nitrogen is attached to a tertiary bridgehead carbon, whereas the 2-adamantyl isomer attaches via a secondary carbon within the cage, altering the spatial projection of the adamantane relative to the benzamide pharmacophore . Published GC-EI-MS studies on N-adamantyl carboxamides have demonstrated that 1-adamantyl and 2-adamantyl isomers produce markedly different electron-ionization mass spectra, enabling unambiguous isomer identification [1]. Synthesis of 2-adamantyl amines requires distinct routes (e.g., reduction of 2-adamantanone oxime or reductive amination of 2-adamantanone) compared to the direct amidation of commercially available 1-adamantylamine used for 1-adamantyl benzamides, creating a differential supply-chain and cost profile .

2- vs. 1-Adamantyl Isomer
Direct head-to-head comparison
Distinct GC-EI-MS diagnostic ions; estimated LogP ~4.58 (2-adamantyl) vs. ~4.3 (1-adamantyl); requires separate synthetic route
Isomer choice affects analytical and synthetic workflows
GC-EI-MS discrimination confirmed (Asada et al. 2017)
structural chemistry isomer differentiation drug design

Physicochemical Profile Comparison

N-2-Adamantyl-N-(4-bromophenyl)benzamide (MW 410.3 g/mol, C₂₃H₂₄BrNO) is substantially larger and more lipophilic than its secondary amide analog N-(2-adamantyl)-4-bromobenzamide (MW 334.2 g/mol, C₁₇H₂₀BrNO), reflecting the additional benzoyl group on the amide nitrogen [1]. The tertiary amide architecture increases the rotatable bond count (benzoyl C–N rotation plus N–aryl rotation) compared to the secondary amide, which has only two rotatable bonds [1]. This physicochemical profile places the compound in a distinct region of drug-like chemical space: MW > 400 with elevated logP characteristic of lipophilic scaffolds suitable for targeting membrane-bound receptors or intracellular targets with hydrophobic binding pockets. The Hit2Lead database reports a computed LogP of 4.58 for the secondary amide N-(2-adamantyl)-4-bromobenzamide; the tertiary benzamide is expected to exhibit an additional increment of approximately +1.0 to +1.5 log units due to the added benzoyl group, yielding an estimated LogP in the range of 5.5–6.0 .

Physicochemical Profile
Cross-study comparable
MW 410.3 g/mol vs. 334.2 g/mol (Δ +76.1); estimated LogP ≈ 5.5–6.0 vs. 4.3–4.6 (Δ ≈ +1.0–1.5 log units)
Higher lipophilicity may support membrane partitioning studies
LogP estimated by fragment addition method
ADME profiling drug-likeness fragment-based design

2-Adamantyl Amides as 11β-HSD1 Inhibitors

The 2-adamantyl amide motif has been independently optimized in the 11β-HSD1 inhibitor series, where it yielded compounds with single-digit nanomolar IC₅₀ values on the human isoform. Specifically, Roche et al. (2009) reported that optimization of pentanedioic acid diamide HTS hits to 2-adamantyl amides produced inhibitors with IC₅₀ < 10 nM against recombinant human 11β-HSD1, with the hydroxy adamantyl amide lead compound achieving >1000-fold selectivity over 11β-HSD2 and cellular IC₅₀ < 0.1 μM in 3T3L1 adipocytes [1]. Separately, an N-(2-adamantyl)-4-bromobenzamide analog demonstrated IC₅₀ = 3,060 nM against envelope phospholipase OPG057 in Vero cells, establishing a baseline of measurable but modest biological activity for the 4-bromophenyl secondary amide scaffold [2]. The tertiary benzamide architecture of the target compound, lacking the amide N–H, is anticipated to alter both potency and selectivity relative to this secondary amide benchmark. Multiple patent families (WO2010059618, US8809540, US20110224244) claim adamantyl benzamides as 11β-HSD1 modulators, confirming sustained industrial interest in this chemotype for metabolic disease applications [3].

11β-HSD1 Class SAR
Class-level inference
Reported IC₅₀
Supports metabolic target screening programs
Target compound not directly tested; class-level tractability
metabolic disease 11β-HSD1 inhibition adamantane SAR

Applications of N-2-Adamantyl-N-(4-bromophenyl)benzamide


CNS Screening: 11β-HSD1 and P2X7 Antagonists

The tertiary amide architecture (HBD = 0) of N-2-adamantyl-N-(4-bromophenyl)benzamide makes it a privileged starting point for CNS drug discovery programs where passive BBB permeation is essential. The 2-adamantyl amide chemotype has demonstrated tractability for 11β-HSD1 inhibition with single-digit nanomolar potency after optimization [1], while adamantanyl benzamides have been advanced as P2X7 receptor antagonists for neuroinflammatory indications including multiple sclerosis [2]. Researchers should benchmark this compound against secondary amide analogs (e.g., N-(2-adamantyl)-4-bromobenzamide, IC₅₀ = 3.06 μM on OPG057 [3]) to quantify the impact of tertiary amide formation on target potency and selectivity.

Palladium-Catalyzed Cross-Coupling Diversification

The 4-bromophenyl substituent provides a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the rapid generation of focused libraries with varied aryl, heteroaryl, or amine substituents from a single advanced intermediate. This strategy is supported by the finding that pendant-group electronics on the N-aryl ring exert critical influence on biological activity in adamantyl N-aryl amide series, including androgen receptor antagonism where electron density modulation was essential for potent antagonism [4]. The bromine atom also serves as an anomalous scatterer for X-ray crystallographic phasing of target-ligand co-crystal structures.

Adaptogen/Actoprotector Mechanistic Studies

This compound bridges the structural gap between bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine, a marketed actoprotector/psychostimulant in Russia [5]) and chlodantane (the 4-chloro secondary benzamide actoprotector). The tertiary benzamide modification eliminates the basic secondary amine of bromantane while adding a benzoyl carbonyl, providing a tool compound to dissect the relative contributions of amine basicity, hydrogen-bonding capacity, and lipophilic bulk to the actoprotective and immunostimulant pharmacology of adamantane derivatives. Comparative evaluation of fatty-aromatic amides vs. amines demonstrated that complexation differentially neutralizes actoprotective properties, confirming that the amide/amine distinction is pharmacologically consequential [6].

Isomer-Specific Analytical Reference Standard

The 2-adamantyl regioisomer produces distinct GC-EI-MS fragmentation patterns compared to the 1-adamantyl isomer, as established for N-adamantyl carboxamides [7]. Given the structural relationship to bromantane (a WADA-monitored substance), this compound can serve as an analytical reference standard for developing and validating mass spectrometry methods capable of unambiguously distinguishing 1-adamantyl and 2-adamantyl benzamide isomers in biological matrices, a capability required for forensic toxicology and anti-doping laboratories.

Application
Selection Property
Validation Focus
CNS screening studies
Tertiary amide (HBD=0) scaffold
BBB permeation assay and 11β-HSD1 selectivity context
Cross-coupling diversification
4-Bromophenyl synthetic handle
Pd-catalyzed coupling efficiency and library diversity
Adaptogen/actoprotector mechanistic studies
Tertiary benzamide vs. secondary amine/amide comparator
Actoprotective/immunomodulatory endpoint comparison
Isomer-specific analytical reference
2-Adamantyl regioisomer GC-EI-MS fingerprint
Isomer discrimination in biological matrices
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